molecular formula C45H56N6O9 B12536155 Boc-his(trt)-aib-glu(otbu)-gly-OH

Boc-his(trt)-aib-glu(otbu)-gly-OH

Cat. No.: B12536155
M. Wt: 825.0 g/mol
InChI Key: OCRJCXTZCKCRBO-PXLJZGITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-his(trt)-aib-glu(otbu)-gly-OH is a synthetic peptide compound used primarily in the field of peptide synthesis. The compound consists of a sequence of amino acids, each protected by specific groups to prevent unwanted reactions during synthesis. The full name of the compound is N-α-t.-Boc-N-im-trityl-L-histidine-α-aminoisobutyric acid-γ-tert-butyl ester-L-glutamic acid-glycine-OH. This compound is often used in research and development for creating more complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-his(trt)-aib-glu(otbu)-gly-OH involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of the amino acids using Boc (tert-butoxycarbonyl) and Trt (trityl) groups. These protecting groups prevent the amino acids from reacting prematurely.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .

Scientific Research Applications

Boc-his(trt)-aib-glu(otbu)-gly-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of synthetic peptides for research and development.

Mechanism of Action

The mechanism of action of Boc-his(trt)-aib-glu(otbu)-gly-OH involves its ability to form stable peptide bonds, allowing for the creation of longer peptide chains. The protecting groups (Boc and Trt) prevent unwanted side reactions during synthesis, ensuring the integrity of the final peptide product. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Boc-His(Trt)-OH: A protected histidine derivative used in peptide synthesis.

    Boc-Aib-OH: A protected aminoisobutyric acid derivative.

    Boc-Glu(otbu)-OH: A protected glutamic acid derivative.

Uniqueness

Boc-his(trt)-aib-glu(otbu)-gly-OH is unique due to its specific sequence of amino acids and the combination of protecting groups used. This allows for the synthesis of complex peptides with high precision and purity.

Properties

Molecular Formula

C45H56N6O9

Molecular Weight

825.0 g/mol

IUPAC Name

2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53)/t34-,35-/m0/s1

InChI Key

OCRJCXTZCKCRBO-PXLJZGITSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C

Origin of Product

United States

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